molecular formula C7H14ClNO B2880600 1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride CAS No. 2503208-14-6

1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride

Cat. No.: B2880600
CAS No.: 2503208-14-6
M. Wt: 163.65
InChI Key: HEDQICDJIYRBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a bicyclic amine that features a nitrogen atom within a bridged ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[22One common method involves the reduction of quinuclidinone using sodium borohydride (NaBH4) in methanol, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of 1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The hydrochloride salt is formed by reacting the free base with hydrochloric acid (HCl) in an appropriate solvent .

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.2]octan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: A bicyclic amine with a similar structure but lacking the hydroxyl group at the 4-position.

    3-Quinuclidinol: A related compound with a hydroxyl group at the 3-position instead of the 4-position.

    Quinuclidinone: The oxidized form of 1-Azabicyclo[2.2.2]octan-4-ol

Uniqueness

1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various research applications .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-1-4-8(5-2-7)6-3-7;/h9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDQICDJIYRBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.